1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one
Description
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one (CAS: 1488080-04-1) is a piperidine derivative with the molecular formula C₁₄H₂₀N₂O. Its structure comprises a methoxyethanone group linked to a 3-amino-4-methylpiperidine moiety.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H18N2O2/c1-7-3-4-11(5-8(7)10)9(12)6-13-2/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
ZZUBKPMYMYTTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)COC |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Piperidine Core
- Starting Material: 3-Amino-4-methylpiperidine or its derivatives, which can be synthesized via reductive amination or ring-closure reactions of suitable precursors.
- Method: Literature indicates that 3-amino-4-methylpiperidine can be obtained through the reduction of corresponding pyridine derivatives, such as 4-methylpyridine-3-boronic acid, using catalytic hydrogenation or via amination reactions catalyzed by transition metals (e.g., palladium on carbon) under mild conditions.
Step 2: Alkylation with 2-Methoxyethyl Halides
- The amino group on the piperidine ring can be alkylated using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction Conditions: Typically carried out in polar aprotic solvents like DMF or acetonitrile at room temperature or slightly elevated temperatures (~50°C) to facilitate nucleophilic substitution.
Step 3: Acylation to Form the Ethanone Moiety
- The secondary amine can be acylated with appropriate acyl chlorides or anhydrides to introduce the ethanone functionality.
- Reagents: Acetyl chloride or acetic anhydride, with bases such as pyridine or triethylamine, under controlled conditions to prevent over-acylation.
Synthesis via Multi-Component Reactions
An alternative approach involves multi-component reactions, combining the amino-piperidine core with methoxyacetic acid derivatives and suitable activating agents.
- Method: Condensation of 3-amino-4-methylpiperidine with methyl chloroacetate or methyl 2-chloroethan-1-one derivatives in the presence of catalysts like triethylamine, followed by reduction or hydrolysis steps to yield the target compound.
Catalytic and Green Chemistry Approaches
Recent advances suggest employing catalytic systems, such as transition-metal catalysis, to enhance yield and selectivity:
| Method | Catalyst | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Hydrogenation of pyridine derivatives | Palladium on carbon | Ethanol or methanol | Room temperature, H₂ atmosphere | High | Used for ring reduction and functionalization |
| Metal-catalyzed amination | Copper or nickel catalysts | DMF or acetonitrile | 70-80°C | Moderate to high | For selective amination of aromatic rings |
Notes on Reaction Conditions and Optimization
- Temperature: Generally maintained at room temperature to mild heating (~50°C) to prevent decomposition.
- Reaction Time: Ranges from 4 to 6 hours, monitored via TLC or HPLC.
- Solvent Choice: Water, methanol, ethanol, acetonitrile, or their mixtures are preferred for their polarity and environmental friendliness.
- Catalysts: Copper oxide, zinc oxide, or cupric oxide are effective in facilitating amination and oxidation steps, as evidenced in related synthesis of amino-piperidine derivatives.
Summary of Data and Key Parameters
| Parameter | Range | Preferred | Remarks |
|---|---|---|---|
| Raw Material Ratio | 1:2 to 1:8 (boronic acid to amine) | 1:5 | Ensures high yield and selectivity |
| Catalyst Loading | 0.05 to 0.2 molar equivalents | 0.1 | Balances efficiency and cost |
| Solvent Volume Ratio | 1:1.5 to 1:10 (g/ml) | 1:5 | Optimizes solubility and reaction rate |
| Reaction Temperature | Room temperature | Room temp | Mild conditions prevent side reactions |
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related molecules, focusing on substituent variations and pharmacological implications.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
Heterocycle Variations: Piperidine vs. Piperazine: Piperazine derivatives (e.g., ) often exhibit CNS activity due to their ability to cross the blood-brain barrier. The target compound’s piperidine ring may offer enhanced metabolic stability compared to piperazine analogs, as piperidines are less prone to oxidation . Substituent Position: The 3-amino-4-methyl substitution on the piperidine ring distinguishes it from 4-aminopiperidine derivatives ().
Functional Group Impact: Methoxyethanone Moiety: The methoxy group in the target compound and analogs (e.g., ) enhances solubility compared to non-polar aryl groups (e.g., 4-chlorophenyl in ). This may influence bioavailability and pharmacokinetics . Amino Group Placement: The amino group on the piperidine ring (vs. pyrazole or ethanone in ) may facilitate hydrogen bonding with biological targets, enhancing receptor affinity .
Biological Activity: Antioxidant Potential: Piperazine derivatives with hydroxyl groups (e.g., ) show antioxidant activity. The target compound’s amino and methoxy groups may similarly scavenge free radicals, though empirical data is lacking . CNS Modulation: Piperidine derivatives are frequently associated with CNS effects. The 3-amino-4-methyl substitution could target nicotinic or benzodiazepine pathways, akin to LQFM032 (), but further studies are needed .
Biological Activity
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H16N2O. It features a piperidine ring substituted with an amino group and a methoxyethanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. This interaction can modulate the activity of these targets, leading to various downstream effects that may be beneficial in treating diseases such as cancer.
Pharmacological Properties
Research indicates that this compound may exhibit inhibitory effects on enzymes critical for cellular signaling, which are often dysregulated in cancerous cells. Its structural characteristics allow it to bind effectively to these targets, potentially leading to therapeutic benefits.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one | Similar piperidine structure; different amino position | May exhibit different biological activity profiles |
| N-(4-Methylpiperazin-1-yl)acetamide | Piperazine instead of piperidine | Different pharmacokinetic properties |
| 4-(Aminomethyl)piperidine | Simple piperidine derivative | Lacks methoxyethanone functionality |
These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.
In Vitro Studies
In vitro studies have demonstrated that 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant growth inhibition against human breast cancer MCF-7 cells, indicating potential anticancer properties. The growth inhibitory activity was measured using the half-maximal inhibitory concentration (IC50), which provides insight into the potency of the compound.
Case Studies
Recent case studies have focused on modifying the structure of related compounds to enhance their biological activity. For example, methyl scanning approaches have been employed to assess how small modifications can significantly impact the efficacy of similar compounds against cancer cells. These studies suggest that even minor structural changes can lead to substantial differences in biological activity, emphasizing the importance of structural optimization in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
